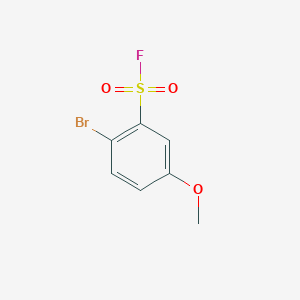

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO3S. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring. This compound is utilized in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Wirkmechanismus

Target of Action

It is known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .

Mode of Action

It is suggested that the sulfonyl fluoride motif in the compound can interact with its targets (proteins or nucleic acids) to form -so2- linked small molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-Bromo-5-methoxybenzene. The reaction is carried out using sulfonyl chloride or sulfonyl fluoride reagents under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent quality and efficiency. The final product is purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Sulfonylation Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reactions.

Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile are often employed to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

2-Bromo-5-methoxybenzene-1-sulfonyl chloride: Another derivative with a sulfonyl chloride group.

5-Bromo-2-methoxybenzenesulfonamide: A related compound with a sulfonamide group.

Uniqueness

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonamide counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biologische Aktivität

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride (C7H6BrFO3S) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. Its structure includes a bromine atom and a methoxy group, which may influence its reactivity and interactions with biological targets. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, case studies, and comparative data.

This compound is classified as an aromatic sulfonyl fluoride. The presence of the sulfonyl fluoride group makes it a reactive electrophile, which can participate in various chemical reactions, particularly with nucleophiles.

Structure

- Molecular Formula: C7H6BrFO3S

- Molecular Weight: 239.09 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. The compound's mechanism involves inhibiting key enzymes necessary for bacterial growth, similar to other sulfonyl compounds.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. Preliminary studies have shown promising IC50 values indicating effective inhibition at micromolar concentrations.

The biological activity of this compound is primarily attributed to its electrophilic nature. It can form covalent bonds with nucleophilic residues in target proteins, leading to functional inhibition. This mechanism is particularly relevant in the context of enzyme inhibition where the sulfonyl group interacts with active site residues.

Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial properties of various sulfonyl fluorides, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to ascertain efficacy, with results indicating zones of inhibition comparable to standard antibiotics.

Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on pancreatic adenocarcinoma cell lines. The results indicated that treatment with this compound resulted in reduced cell viability, supporting its potential as an anticancer agent.

Comparative Analysis

When compared to similar compounds within the sulfonyl fluoride class, this compound exhibits unique properties due to its bromine and methoxy substituents. This structural distinction may enhance its selectivity and potency against specific biological targets.

Eigenschaften

IUPAC Name |

2-bromo-5-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDJXHWZBZBUSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.